4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate

Catalog No.
S13541515
CAS No.
M.F
C21H24N2O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine ...

Product Name

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate

IUPAC Name

4-[3-(3-methylphenyl)-1H-indol-2-yl]butan-1-amine;oxalic acid

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-16-9-2-3-10-17(16)21-18(19)11-4-5-12-20;3-1(4)2(5)6/h2-3,6-10,13,21H,4-5,11-12,20H2,1H3;(H,3,4)(H,5,6)

InChI Key

LZUOQKLURABUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NC3=CC=CC=C32)CCCCN.C(=O)(C(=O)O)O

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a synthetic organic compound characterized by its unique structure, which includes an indole moiety and a butylamine side chain. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various neurological and psychiatric disorders. The oxalate salt form enhances the compound's solubility and stability, making it more suitable for biological studies and potential clinical applications.

Involving 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate primarily focus on its reactivity as a nucleophile due to the presence of the amine group. It can participate in various reactions, including:

  • Alkylation: The amine can undergo alkylation reactions with electrophiles, leading to the formation of more complex derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can produce amides, which may enhance biological activity.
  • Cyclization: The indole structure allows for cyclization reactions under certain conditions, potentially leading to new heterocyclic compounds.

These reactions are crucial for modifying the compound to improve its pharmacological properties.

Research indicates that 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential effects on:

  • Dopaminergic Systems: It may act as a dopamine receptor modulator, influencing pathways related to mood and cognition.
  • Serotonergic Activity: The indole structure is often associated with serotonin receptor interactions, which could be beneficial in treating depression and anxiety disorders.

Preliminary studies suggest that this compound could have therapeutic implications for conditions such as schizophrenia and depression, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate typically involves several steps:

  • Synthesis of Indole Derivative: The starting material is often a substituted indole, which can be synthesized through methods such as the Fischer indole synthesis or Pictet–Spengler reaction.
  • Formation of Butan-1-amine Side Chain: A butyric acid derivative can be reacted with an amine to introduce the butan-1-amine functionality.
  • Salt Formation: The final step involves neutralizing the free base form of the compound with oxalic acid to form the oxalate salt.

These methods ensure high yields and purity, which are critical for subsequent biological testing.

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate has several potential applications:

  • Pharmaceutical Development: Given its biological activity, it may serve as a lead compound for developing new medications targeting psychiatric disorders.
  • Research Tool: It can be used in pharmacological studies to explore neurotransmitter interactions and mechanisms.
  • Chemical Probe: The compound can act as a chemical probe in studies aimed at understanding indole-based pharmacophores.

Interaction studies are essential for understanding how 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate interacts with biological targets. These studies typically involve:

  • Binding Affinity Measurements: Evaluating how well the compound binds to specific receptors (e.g., dopamine and serotonin receptors).
  • Functional Assays: Assessing the effects of the compound on cellular signaling pathways related to neurotransmitter activity.
  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

Such studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate. Here are some notable examples:

Compound NameStructureUnique Features
5-Hydroxytryptamine (Serotonin)SerotoninNatural neurotransmitter involved in mood regulation.
2-Methylindole2-MethylindoleSimple indole derivative with limited biological activity.
3-(4-Fluorophenyl)indole3-(4-Fluorophenyl)indoleExhibits antitumor properties; fluorination enhances potency.

Uniqueness

The uniqueness of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate lies in its specific combination of an indole structure with a butanamine side chain, enhancing its potential as a selective modulator of neurotransmitter systems compared to simpler analogs like 2-methylindole or serotonin itself. Its design aims at optimizing receptor interaction while minimizing side effects commonly associated with other compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

368.17360725 g/mol

Monoisotopic Mass

368.17360725 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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